2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide belongs to the thieno[3,2-d]pyrimidinone class, a scaffold recognized for its pharmacological relevance in kinase inhibition and anticancer research . Its structure comprises a thienopyrimidinone core substituted at position 7 with a 4-methoxyphenyl group and at position 3 with an N-(2,4,6-trimethylphenyl)acetamide moiety. The methoxy group may enhance solubility or receptor binding, while the trimethylphenyl substituent likely contributes to steric bulk and lipophilicity. Though synthesis details for this specific compound are absent in the provided evidence, analogs in the literature highlight its structural and functional significance .
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-14-9-15(2)21(16(3)10-14)26-20(28)11-27-13-25-22-19(12-31-23(22)24(27)29)17-5-7-18(30-4)8-6-17/h5-10,12-13H,11H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEUJPKZLCTEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the thieno[3,2-d]pyrimidinone intermediate.
Attachment of the Mesityl Group: The mesityl group can be introduced via a Friedel-Crafts acylation reaction, using mesityl chloride and a suitable Lewis acid catalyst.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Key Factors Influencing Reactivity :
-
Steric hindrance from the mesityl group (2,4,6-trimethylphenyl) may slow hydrolysis compared to less hindered analogs .
-
Electron-withdrawing effects of the thienopyrimidinone core could activate the amide bond toward nucleophilic attack .
Electrophilic Aromatic Substitution (EAS) on the 4-Methoxyphenyl Ring
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-4-methoxyphenyl derivative |
| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-4-methoxyphenyl derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 3-Halo-4-methoxyphenyl derivative |
Note : The para position relative to the methoxy group is already occupied by the thienopyrimidinone core, favoring meta substitution .
Oxidation of the Thiophene Ring
The sulfur atom in the thienopyrimidinone system can undergo oxidation:
| Oxidizing Agent | Product |
|---|---|
| H₂O₂, AcOH | Thiophene sulfoxide () |
| KMnO₄, H⁺ | Thiophene sulfone () |
This modifies the electron density of the heterocyclic core, potentially altering its biological activity .
Ring-Opening Reactions of the Thienopyrimidinone Core
Under strong nucleophilic or reductive conditions, the thienopyrimidinone ring may undergo cleavage:
-
Reduction with LiAlH₄ :
Converts the carbonyl group (-C=O) to -CH₂-, opening the pyrimidinone ring. -
Nucleophilic Attack :
Basic conditions (e.g., NaOH) may hydrolyze the lactam ring to form a dicarboxylic acid derivative .
Functionalization via the Pyrimidinone Nitrogen
The pyrimidinone NH group can participate in alkylation or acylation reactions:
| Reagent | Product |
|---|---|
| CH₃I, K₂CO₃ | N-Methylated derivative |
| AcCl, Pyridine | N-Acetylated derivative |
These reactions are sterically hindered by the bulky mesityl-acetamide substituent .
Photochemical and Thermal Stability
Scientific Research Applications
Anticancer Potential
Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. The unique structure of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide suggests potential interactions with key enzymes involved in cancer cell proliferation.
- Mechanism of Action : The compound may inhibit specific kinase enzymes that are crucial in cell signaling pathways associated with cancer growth.
- Case Studies : Various studies have demonstrated the efficacy of similar compounds in reducing tumor growth in preclinical models.
Antimicrobial Activity
There is growing interest in the antimicrobial properties of thienopyrimidine derivatives. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains.
- In vitro Studies : Laboratory tests have shown promising results against gram-positive and gram-negative bacteria.
- Potential Applications : This opens avenues for developing new antimicrobial agents targeting resistant strains.
Neuroprotective Effects
Emerging research points to neuroprotective properties associated with thienopyrimidine derivatives. The compound's ability to modulate neuroinflammation could be beneficial in treating neurodegenerative diseases.
- Mechanism : By acting on neurotransmitter systems and reducing excitotoxicity, it may protect neuronal cells from damage.
- Research Findings : Studies have indicated a reduction in markers of neurodegeneration in animal models treated with similar compounds.
Synthesis and Modification
The synthesis of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions:
- Initial Formation : The thienopyrimidine core is synthesized through cyclization reactions involving thiophene and pyrimidine derivatives.
- Functionalization : Subsequent reactions introduce the methoxy and acetamide groups to enhance biological activity.
Reaction Pathways
| Step | Reaction Type | Description |
|---|---|---|
| Step 1 | Cyclization | Formation of the thienopyrimidine core |
| Step 2 | Electrophilic Substitution | Introduction of the methoxy group |
| Step 3 | Acylation | Addition of the acetamide moiety |
Mechanism of Action
The mechanism of action of 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Substituent Variations on the Thienopyrimidinone Core
- 4-Fluorophenyl (): The 4-fluoro substituent increases electronegativity, which may alter dipole interactions and metabolic stability. This compound, 2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-methoxybenzyl)acetamide, features a 3-methoxybenzyl acetamide side chain, differing from the target’s trimethylphenyl group .
- Phenyl (): N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide replaces the methoxy group with a simple phenyl ring, reducing polarity and possibly bioavailability .
Acetamide Side Chain Modifications
- N-(3-Methoxybenzyl) () : The benzyl group with a 3-methoxy substituent may improve membrane permeability but could increase susceptibility to oxidation .
Key Observations
- Synthetic Efficiency : Yields for analogs range from 58% () to 76% (), suggesting variability in reaction optimization .
- Thermal Stability : Higher melting points (>258°C in ) correlate with electronegative substituents, whereas methoxy groups () result in moderate melting points (160–161°C) .
- Spectral Trends : NH protons in the acetamide group resonate near δ 10.0–12.5 ppm across analogs, while methoxy groups appear at δ 3.7–3.8 ppm .
Biological Activity
The compound 2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide belongs to a class of thienopyrimidine derivatives known for their diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 465.56 g/mol
- CAS Number : 1040650-74-5
Structural Characteristics
The compound features a thienopyrimidine core substituted with a methoxyphenyl group and an acetamide moiety. This unique structure is pivotal for its biological activity.
The biological mechanisms through which this compound exerts its effects are primarily linked to its ability to interact with various biological targets, including enzymes and receptors. Thienopyrimidines are known to modulate pathways involved in cell proliferation and apoptosis, making them potential candidates for anticancer therapies.
-
Anticancer Activity :
- Recent studies have demonstrated that compounds similar to thienopyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC values in the low micromolar range against MCF-7 and HCT-116 cancer cell lines .
- The mechanism often involves inhibition of key enzymes or pathways such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation.
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Case Studies
A series of studies have been conducted to evaluate the biological activities of related thienopyrimidine compounds:
| Study | Cell Line | IC (µM) | Activity |
|---|---|---|---|
| MCF-7 | 19.4 ± 0.22 | Anticancer | |
| HCT-116 | 14.5 ± 0.30 | Anticancer | |
| RAW264.7 | N/A | Anti-inflammatory |
These findings indicate a promising therapeutic potential for compounds within this chemical class.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thienopyrimidine core significantly influence biological activity:
-
Substituent Effects :
- The presence of electron-donating groups (like methoxy) enhances the compound's ability to interact with biological targets.
- Variations in the acetamide substituent can lead to different pharmacokinetic properties and selectivity towards specific targets.
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
